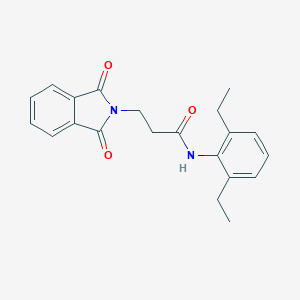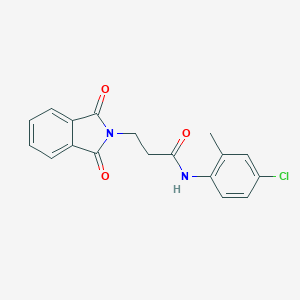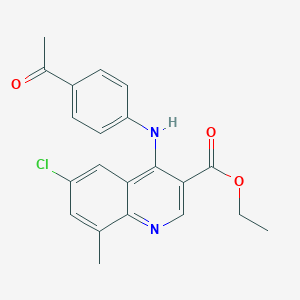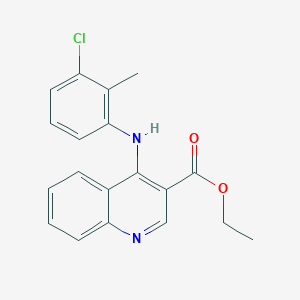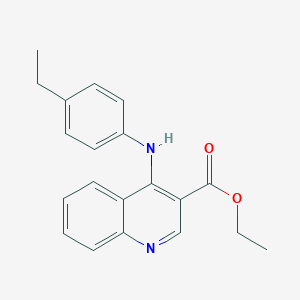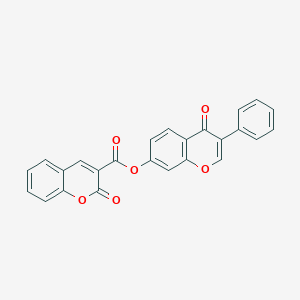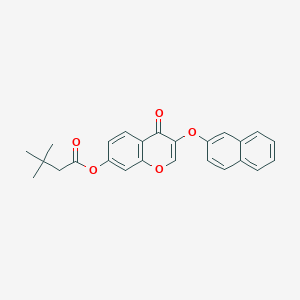
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide, also known as BPN-15606, is a novel small molecule that has been recently synthesized and studied for its potential application in treating neurological disorders.
作用機序
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is believed to exert its therapeutic effects by inhibiting the activity of beta-secretase, which reduces the production of amyloid-beta peptides. Amyloid-beta peptides are known to accumulate in the brain of Alzheimer's disease patients and are believed to play a key role in the development of the disease. By reducing the production of amyloid-beta peptides, this compound may slow down or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. In animal studies, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. This compound has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
The advantages of using 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide in lab experiments include its high purity, high yield, and favorable pharmacokinetic profile. This compound is also a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide. One direction is to further investigate the mechanism of action of this compound and its potential application in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of this compound to reduce the cost and increase the yield of the compound. Additionally, future studies could focus on developing analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
合成法
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is synthesized through a multi-step process starting with the reaction of 2-bromoanisole with butylmagnesium bromide to form 2-bromo-4-butylanisole. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been studied for its potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
分子式 |
C18H20BrNO2 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-2-3-6-14-9-11-15(12-10-14)20-18(21)13-22-17-8-5-4-7-16(17)19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,21) |
InChIキー |
MBAFWTRLONVQGE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



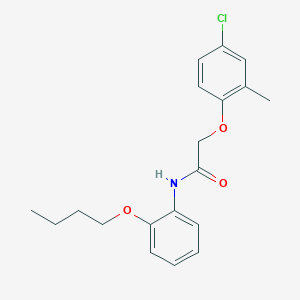

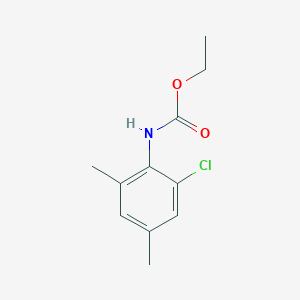
![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
